![molecular formula C6H8GeO4 B14266496 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione CAS No. 131690-66-9](/img/structure/B14266496.png)
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dioxa-5-germaspiro[44]nonane-2,7-dione is a unique organogermanium compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with diols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted spirocyclic derivatives.
Scientific Research Applications
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A structurally similar compound with different central atoms.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a larger ring structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A dioxane derivative with different functional groups.
Uniqueness
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
131690-66-9 |
|---|---|
Molecular Formula |
C6H8GeO4 |
Molecular Weight |
216.75 g/mol |
IUPAC Name |
1,6-dioxa-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2 |
InChI Key |
MMHJBARKBVTQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Ge]2(CCC(=O)O2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
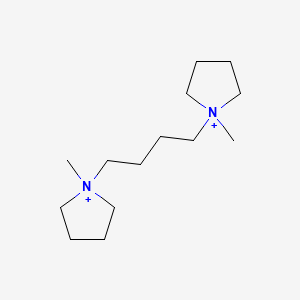
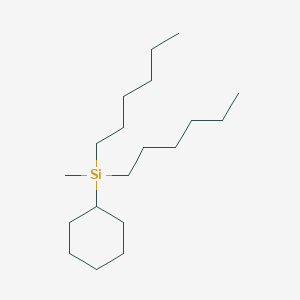
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

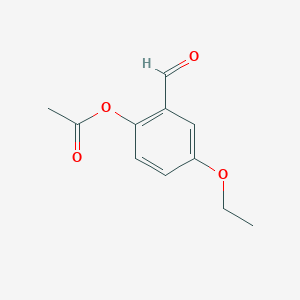
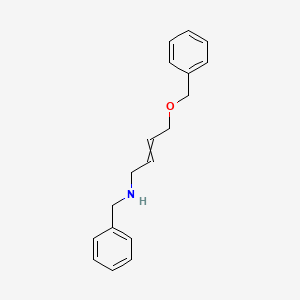
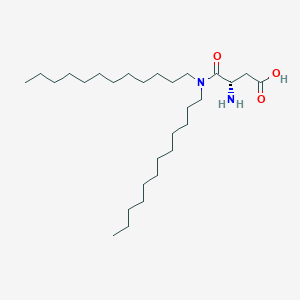
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
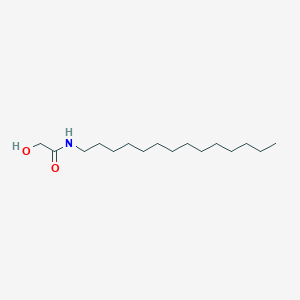

![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

